molecular formula C6H4ClF3N2O2S B1427697 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide CAS No. 1228875-16-8

6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide

Cat. No.: B1427697
CAS No.: 1228875-16-8
M. Wt: 260.62 g/mol
InChI Key: AZUGNASGYNDTNJ-UHFFFAOYSA-N
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Description

6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide is an organic compound with the molecular formula C6H4ClF3N2O2S It is a derivative of pyridine, characterized by the presence of a chloro group at the 6th position, a trifluoromethyl group at the 5th position, and a sulfonamide group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloro-5-(trifluoromethyl)pyridine.

    Sulfonation: The pyridine derivative undergoes sulfonation using chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl chloride group.

    Amination: The sulfonyl chloride intermediate is then reacted with ammonia or an amine to form the sulfonamide group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interact with biological targets in plants and pests.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-5-(trifluoromethyl)pyridine: Lacks the sulfonamide group, making it less versatile in biological applications.

    5-(Trifluoromethyl)pyridine-3-sulfonamide: Lacks the chloro group, which may affect its reactivity and biological activity.

    6-Chloro-3-sulfonamidepyridine: Lacks the trifluoromethyl group, potentially reducing its lipophilicity and membrane permeability.

Uniqueness

6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications, while the sulfonamide group provides specific interactions with biological targets.

Properties

IUPAC Name

6-chloro-5-(trifluoromethyl)pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2O2S/c7-5-4(6(8,9)10)1-3(2-12-5)15(11,13)14/h1-2H,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUGNASGYNDTNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743522
Record name 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228875-16-8
Record name 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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